Compound Description: This compound is a benzamide derivative containing a 1,3,4-oxadiazole ring and a methylsulfonyl group. A novel, thermodynamically stable crystalline modification of this compound has been developed, which exhibits advantageous properties for the stability of suspension formulations. []
Relevance: This compound shares several key structural features with N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide, including the benzamide core, the 1,3,4-oxadiazole ring, and the methylsulfonyl substituent. Both compounds are classified as benzamide derivatives with 1,3,4-oxadiazole substituents, emphasizing their structural similarity. []
Compound Description: This series of compounds represents a class of benzamide derivatives containing a 1,3,4-oxadiazole ring substituted with an alkylthio group at the 5-position. These compounds have demonstrated potential as alkaline phosphatase inhibitors, with compound 6i exhibiting particularly potent activity with an IC50 value of 0.420 μM. []
Relevance: These compounds share the benzamide core and the 1,3,4-oxadiazole ring with N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide. The presence of the alkylthio group at the 5-position of the oxadiazole ring represents a modification compared to the dichlorophenyl substituent in the target compound, but both series are still classified as benzamide derivatives with 1,3,4-oxadiazole substituents, highlighting their structural relationship. []
Compound Description: This series of compounds represents a class of amine derivatives containing a 1,3,4-oxadiazole ring substituted with a 2,4-dichlorophenyl group at the 5-position. These compounds have been evaluated for in vitro anticancer activity, demonstrating selectivity towards liver cancer. The most potent compound in this series showed an IC50 value of 2.46 μg/mL. []
Relevance: These compounds share the 1,3,4-oxadiazole ring and the 2,4-dichlorophenyl substituent at the 5-position with N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide. While the target compound features a benzamide core, these related compounds feature an amine core, making them structurally related through their common 1,3,4-oxadiazole scaffold and dichlorophenyl substituent. []
Compound Description: VNI is a benzamide derivative containing both a 1,3,4-oxadiazole and an imidazole ring. It is a potent inhibitor of protozoan CYP51, a key enzyme involved in sterol biosynthesis, and has been shown to cure Chagas disease. VNI has been further modified to create derivatives specifically targeting fungal infections. [, ]
Relevance: VNI shares the benzamide core and the 1,3,4-oxadiazole ring with N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide. Although VNI has a phenyl substituent on its oxadiazole ring and a more complex imidazole-containing side chain, it provides a valuable structural comparison for understanding the influence of different substituents on the biological activity of 1,3,4-oxadiazole-containing benzamides. [, ]
Compound Description: VFV is a derivative of VNI designed to further optimize its interaction with CYP51. This derivative exhibits broader antiprotozoan activity compared to VNI, effectively curing Chagas disease and significantly suppressing visceral leishmaniasis. [] VFV also demonstrates potential as an anticancer agent by inhibiting human CYP51, leading to decreased proliferation of various cancer cell types. []
Relevance: VFV shares the same core structure as VNI and, consequently, maintains the benzamide core and the 1,3,4-oxadiazole ring that are also present in N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide. While the specific substituents on the oxadiazole ring and the side chain differ, both VFV and the target compound exemplify the versatility of the benzamide-oxadiazole scaffold for targeting various therapeutic areas. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.